pu-h54

Description

Structure

3D Structure

Properties

IUPAC Name |

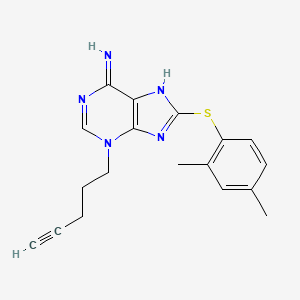

8-(2,4-dimethylphenyl)sulfanyl-3-pent-4-ynyl-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5S/c1-4-5-6-9-23-11-20-16(19)15-17(23)22-18(21-15)24-14-8-7-12(2)10-13(14)3/h1,7-8,10-11,19H,5-6,9H2,2-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYXPUQPGWULJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=NC3=C(N2)C(=N)N=CN3CCCC#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of PU-H54: A Selective Grp94 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PU-H54 is a purine-scaffold small molecule inhibitor that exhibits remarkable selectivity for the endoplasmic reticulum (ER)-resident Heat Shock Protein 90 (Hsp90) paralog, Glucose-regulated protein 94 (Grp94). This selectivity is attributed to its unique binding mode, which exploits a cryptic allosteric pocket within the N-terminal domain of Grp94, a feature not readily accessible in other Hsp90 paralogs. By competitively inhibiting the ATPase activity of Grp94, this compound disrupts the chaperone's function, leading to the misfolding and subsequent degradation of a specific subset of client proteins. This targeted inhibition has significant implications for diseases where Grp94 is overexpressed or plays a critical role, particularly in certain cancers. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding kinetics, the structural basis of its selectivity, its effects on downstream signaling pathways, and relevant experimental protocols.

Introduction to this compound and the Hsp90 Family

The Hsp90 family of molecular chaperones is essential for maintaining cellular proteostasis by facilitating the proper folding, stability, and function of a diverse array of client proteins, many of which are critical nodes in signaling pathways that drive cancer cell proliferation and survival. In humans, this family comprises four main paralogs: the cytosolic Hsp90α and Hsp90β, the mitochondrial TRAP1, and the ER-luminal Grp94. While pan-Hsp90 inhibitors have shown therapeutic promise, their lack of paralog selectivity can lead to off-target effects and the induction of a heat shock response, which can be counterproductive. This has spurred the development of paralog-selective inhibitors like this compound, which specifically targets Grp94.

Grp94's clientele is distinct from that of its cytosolic counterparts and primarily includes secreted and transmembrane proteins such as Toll-like receptors (TLRs), integrins, and the human epidermal growth factor receptor 2 (HER2).[1][2] The overexpression and critical role of these clients in various cancers, particularly in HER2-positive breast cancer, make Grp94 an attractive therapeutic target.

Mechanism of Action: Selective Inhibition of Grp94

The inhibitory action of this compound is centered on the N-terminal ATP-binding pocket of Grp94. Like other purine-scaffold inhibitors, the purine moiety of this compound occupies the adenine-binding site, competing with ATP for binding and thereby inhibiting the chaperone's essential ATPase activity.

Structural Basis of Selectivity

The remarkable selectivity of this compound for Grp94 over other Hsp90 paralogs is conferred by a unique structural feature of the Grp94 N-terminal domain. While the ATP-binding pockets of Hsp90 paralogs are highly conserved, this compound exploits a previously undiscovered hydrophobic pocket, termed "Site 2," adjacent to the primary ATP-binding site in Grp94.[3]

Crystallographic studies have revealed that upon binding to Grp94, the 8-aryl group of this compound undergoes an approximately 80° rotation compared to its conformation when bound to Hsp90α. This rotation allows the 8-aryl moiety to insert into the hydrophobic "Site 2," which is not accessible in Hsp90α and Hsp90β due to steric hindrance by the residue Phe138.[3] This unique binding mode results in a significantly higher binding affinity of this compound for Grp94.

References

- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]

PU-H54 in DMSO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of PU-H54, a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers in the effective handling, storage, and application of this compound in preclinical and research settings.

Core Properties of this compound

This compound is a purine-based, Grp94-selective inhibitor that has shown promise in cancer research, particularly in models of breast cancer.[1] It functions by binding to the ATP-binding pocket of Grp94, an endoplasmic reticulum-resident molecular chaperone.[1] This interaction disrupts the chaperone's function, leading to the destabilization and subsequent degradation of its client proteins, many of which are implicated in oncogenic signaling pathways.

Quantitative Solubility and Stability Data

The following tables summarize the key quantitative parameters for the solubility and stability of this compound in DMSO.

Table 1: Solubility of this compound in DMSO

| Parameter | Value | Notes |

| Solubility | 100 mg/mL | Requires sonication for complete dissolution. |

| Molar Concentration | 296.35 mM | Based on a molecular weight of 337.39 g/mol . |

It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of this compound stock solutions, as the presence of water can significantly impact solubility.[1]

Table 2: Stability of this compound in DMSO

| Storage Condition | Form | Duration |

| -80°C | In DMSO | 6 months |

| -20°C | In DMSO | 1 month |

| -20°C | Powder | 3 years |

| 4°C | Powder | 2 years |

Experimental Protocols

Protocol for Determining Solubility in DMSO

This protocol outlines a general method for determining the solubility of a compound like this compound in DMSO using a combination of serial dilution and visual inspection, with confirmation by a suitable analytical method.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Vortex mixer

-

Ultrasonic bath

-

Calibrated analytical balance

-

Microcentrifuge

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Preparation of a High-Concentration Slurry: Accurately weigh a known amount of this compound (e.g., 10 mg) into a clean, dry microcentrifuge tube. Add a small, precise volume of DMSO to create a concentration higher than the expected solubility (e.g., to achieve 150 mg/mL).

-

Equilibration: Vortex the tube vigorously for 1-2 minutes. Place the tube in an ultrasonic bath for 15-30 minutes to aid dissolution. Allow the slurry to equilibrate at a controlled room temperature for 24-48 hours with gentle agitation to ensure saturation.

-

Separation of Undissolved Solid: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any undissolved solid.

-

Preparation of a Saturated Solution Sample: Carefully collect a small aliquot of the supernatant, ensuring no solid particles are transferred.

-

Serial Dilution and Analysis: Perform a serial dilution of the supernatant with DMSO. Analyze these diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve of known this compound concentrations.

-

Calculation: Determine the concentration of this compound in the undiluted supernatant. This concentration represents the solubility of this compound in DMSO at the equilibration temperature.

Protocol for Assessing Stability in DMSO

This protocol describes a stability-indicating assay using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound in a DMSO stock solution over time.

Materials:

-

This compound DMSO stock solution (e.g., 10 mM)

-

HPLC system with a UV detector

-

C18 HPLC column suitable for small molecule analysis

-

Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)

-

Temperature-controlled storage units (-80°C, -20°C, 4°C, and room temperature)

Procedure:

-

Initial Analysis (T=0): Immediately after preparing the this compound DMSO stock solution, perform an initial HPLC analysis. Dilute a sample of the stock solution to a suitable concentration for HPLC analysis. The resulting chromatogram will provide the initial peak area and purity of this compound.

-

Sample Storage: Aliquot the remaining stock solution into several vials and store them under different temperature conditions to be tested.

-

Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition.

-

HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.

-

Data Evaluation: Compare the peak area of the intact this compound at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

-

Freeze-Thaw Stability: To assess stability against freeze-thaw cycles, subject an aliquot of the stock solution to repeated cycles of freezing (e.g., at -20°C or -80°C) and thawing at room temperature. Analyze the sample by HPLC after a predetermined number of cycles (e.g., 1, 3, and 5 cycles).

Signaling Pathways and Visualizations

This compound exerts its biological effects by inhibiting Grp94, which in turn affects multiple downstream signaling pathways critical for cancer cell survival and proliferation.

This compound Mechanism of Action

Caption: Mechanism of this compound action via Grp94 inhibition.

Grp94-HER2 Signaling Pathway Inhibition

Caption: Inhibition of the Grp94-HER2 signaling axis by this compound.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound in DMSO.

Degradation Profile

Currently, there is no publicly available information detailing the specific degradation products of this compound in DMSO. General studies on compound stability in DMSO suggest that degradation can be influenced by factors such as the presence of water, exposure to oxygen, and repeated freeze-thaw cycles. For many small molecules, hydrolysis and oxidation are common degradation pathways in the presence of water and oxygen, respectively. Researchers are advised to use anhydrous DMSO and to minimize the exposure of stock solutions to ambient air and light to mitigate potential degradation.

Conclusion

This compound exhibits high solubility in DMSO, though it requires sonication for complete dissolution. Its stability in DMSO is temperature-dependent, with long-term storage recommended at -80°C. The provided protocols offer a framework for researchers to conduct their own detailed solubility and stability assessments. A thorough understanding of these properties is crucial for ensuring the reliability and reproducibility of experimental results involving this promising Grp94 inhibitor.

References

PU-H54: A Technical Guide to the Grp94-Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU-H54 is a potent and selective inhibitor of the endoplasmic reticulum (ER) resident heat shock protein 90 (Hsp90) paralog, Glucose-regulated protein 94 (Grp94). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its application in cancer research, particularly in the context of HER2-positive breast cancer. Detailed experimental protocols and data are presented to facilitate its use in a research setting.

Chemical and Physical Properties

This compound is a purine-based small molecule inhibitor. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1454619-13-6 | [1] |

| Molecular Formula | C18H19N5S | [2] |

| Molecular Weight | 337.44 g/mol | [2] |

Mechanism of Action and Selectivity

This compound exhibits its inhibitory effect by binding to the ATP-binding pocket in the N-terminal domain of Grp94. The selectivity of this compound for Grp94 over other Hsp90 paralogs (Hsp90α, Hsp90β, and TRAP1) is attributed to a unique conformational change it induces in Grp94.

Upon binding of this compound, a significant structural rearrangement occurs in the "lid" region of Grp94. This rearrangement exposes a novel hydrophobic pocket, termed "Site 2". The 8-aryl group of this compound inserts into this newly formed pocket, leading to a stable and high-affinity interaction. In contrast, in Hsp90α and Hsp90β, access to the equivalent site is sterically hindered, preventing high-affinity binding of this compound.[3][4] This unique binding mode results in the selective inhibition of Grp94's chaperone function.

The following diagram illustrates the selective binding mechanism of this compound to Grp94.

Binding Affinity and IC50 Values:

The selectivity of this compound is quantitatively demonstrated by its differential binding affinities and inhibitory concentrations across the Hsp90 paralogs.

| Paralog | IC50 | Reference |

| Grp94 | 11.77 µM | [1] |

| Hsp90α/β | >250 µM | [1] |

| TRAP1 | 54.1 µM | [1] |

Role in Signaling Pathways

Grp94 is a crucial chaperone for a variety of client proteins, including receptors and signaling molecules. By inhibiting Grp94, this compound can disrupt these signaling pathways, which is of particular interest in oncology. In HER2-positive breast cancer, Grp94 plays a critical role in the proper folding and trafficking of the HER2 receptor. Inhibition of Grp94 by this compound leads to the degradation of HER2, thereby attenuating downstream signaling cascades that promote cell proliferation and survival, such as the Raf-MAPK and PI3K-Akt pathways.[3]

The diagram below depicts the impact of this compound on the HER2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of this compound to Hsp90 paralogs.

Principle: A fluorescently labeled probe that binds to the ATP pocket of Hsp90s is displaced by a competitive inhibitor like this compound, leading to a decrease in fluorescence polarization.

Materials:

-

Purified recombinant Hsp90 paralog proteins (Grp94, Hsp90α, Hsp90β, TRAP1)

-

Fluorescently labeled probe (e.g., a Bodipy-labeled geldanamycin analog)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40, and 2 mM DTT)

-

384-well, low-volume, black, round-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the assay components in the following order:

-

This compound dilution or DMSO (for control wells)

-

Fluorescent probe at a final concentration of 1-5 nM.

-

Hsp90 paralog protein at a final concentration of 5-10 nM.

-

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.

The following workflow diagram outlines the fluorescence polarization assay.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture after treatment with this compound.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., SKBr3, BT474 for HER2-positive breast cancer)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat cells with a serial dilution of this compound for 72 hours. Include DMSO-treated cells as a vehicle control.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

X-ray Crystallography

Determining the crystal structure of this compound in complex with the N-terminal domain of Grp94 provides the structural basis for its selectivity.

Procedure Outline:

-

Protein Expression and Purification: Express and purify the N-terminal domain of human Grp94.

-

Complex Formation: Incubate the purified Grp94 N-terminal domain with an excess of this compound.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop).

-

Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement. Refine the structure to obtain a high-resolution model of the Grp94-PU-H54 complex.[3]

Conclusion

This compound is a valuable research tool for studying the specific functions of Grp94. Its selectivity offers a significant advantage over pan-Hsp90 inhibitors, allowing for the dissection of the roles of individual Hsp90 paralogs in various cellular processes. The detailed information and protocols provided in this guide are intended to support researchers in utilizing this compound to further our understanding of Grp94 biology and its potential as a therapeutic target.

References

- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paralog specific Hsp90 Inhibitors – a brief history and a bright future - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Impact of PU-H54 on Grp94 and its Client Proteome

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 94 kDa glucose-regulated protein (Grp94), the endoplasmic reticulum (ER) resident of the Hsp90 family, has emerged as a significant target in oncology and other diseases.[1] Unlike cytosolic Hsp90s, Grp94 has a more restricted clientele, making it an attractive target for selective therapeutic intervention.[1] The purine-based, small-molecule inhibitor PU-H54 demonstrates notable selectivity for Grp94 over its cytosolic and mitochondrial paralogs.[1][2] This technical guide provides an in-depth analysis of the Grp94 client proteins affected by this compound, detailing the inhibitor's mechanism of action, its quantitative effects, and the experimental protocols used for its characterization.

Mechanism of this compound Selectivity for Grp94

The selectivity of this compound for Grp94 is rooted in a unique structural feature of the Grp94 ATP-binding pocket. A five-amino-acid insertion (QEDGQ) in Grp94, absent in other Hsp90 isoforms, creates a distinct topography.[1][3] Upon binding, this compound induces an ~80° rotation of its 8-aryl group about the sulfanyl linker.[2][4] This conformational shift forces a key residue, Phenylalanine-199 (Phe199), to swing away from the binding pocket.[2][5] This movement exposes a deep, hydrophobic cleft, termed "Site 2," which is normally inaccessible.[2][4] The hydrophobic aryl group of this compound then inserts into this newly formed site, creating stabilizing contacts and conferring high-affinity, selective binding.[2][4] In cytosolic Hsp90α and Hsp90β, the equivalent residue (Phe138) blocks access to this potential cleft, preventing the "backwards" rotation of the inhibitor and thus explaining this compound's lower affinity for these paralogs.[2][4]

References

- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PU-H54 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU-H54 is a potent and selective inhibitor of Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum-resident paralog of the heat shock protein 90 (HSP90) family.[1] Grp94 plays a critical role in the folding and maturation of a specific subset of secretory and membrane proteins, including several key players in cancer progression such as receptor tyrosine kinases, cell adhesion molecules, and components of the immune system. By selectively targeting Grp94, this compound offers a promising therapeutic strategy to disrupt oncogenic signaling pathways with potentially fewer off-target effects compared to pan-HSP90 inhibitors.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell viability, apoptosis, and key signaling pathways. The provided data and methodologies are intended to guide researchers in designing and executing robust experiments to evaluate the therapeutic potential of this compound.

Data Presentation

Table 1: this compound IC50 Values in Breast Cancer Cell Lines

| Cell Line | Subtype | HER2 Status | IC50 (µM) |

| SKBr3 | Luminal | HER2-Positive | ~2.5 |

| BT-474 | Luminal | HER2-Positive | ~5.0 |

| MDA-MB-453 | Luminal | HER2-Positive | ~7.5 |

| AU565 | Luminal | HER2-Positive | ~6.0 |

| MCF-7 | Luminal | HER2-Negative | > 25 |

| BT-20 | Basal | HER2-Negative | > 25 |

| MDA-MB-231 | Basal | HER2-Negative | > 25 |

Note: The IC50 values are approximated based on qualitative data from studies using the closely related and structurally similar Grp94 inhibitor, PU-WS13, which has shown efficacy in the low micromolar range in HER2-positive cell lines.[1] Precise IC50 determination for this compound is recommended for each specific cell line and experimental condition.

Table 2: Effect of this compound on Apoptosis and Protein Expression in SKBr3 Cells

| Treatment | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | p-AKT (Fold Change) | p-ERK (Fold Change) | Cleaved PARP (Fold Change) |

| Vehicle (DMSO) | - | 24 | < 5 | 1.0 | 1.0 | 1.0 |

| This compound | 5 | 24 | Increased | Decreased | Decreased | Increased |

Note: The qualitative changes presented are based on the observed effects of the related Grp94 inhibitor, PU-WS13, on HER2-positive breast cancer cells.[1] Quantitative analysis is recommended to determine the precise fold changes for this compound.

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of Grp94, which subsequently disrupts the proper folding and function of its client proteins. In HER2-positive breast cancer cells, HER2 is a key client of Grp94. Inhibition of Grp94 by this compound leads to the degradation of HER2, thereby attenuating downstream pro-survival signaling pathways such as the PI3K/AKT and MAPK/ERK pathways. This disruption of critical signaling cascades ultimately leads to cell cycle arrest and apoptosis.

Caption: this compound inhibits Grp94, leading to HER2 degradation and downstream signaling inhibition.

Experimental Protocols

General Cell Culture Protocol for Breast Cancer Cell Lines

This protocol provides a general guideline for culturing common breast cancer cell lines. Specific media and supplements may vary.

Materials:

-

Breast cancer cell lines (e.g., SKBr3, BT-474, MDA-MB-231, MCF-7)

-

Appropriate cell culture medium (e.g., McCoy's 5A for SKBr3, DMEM for others)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks, plates, and other sterile consumables

Procedure:

-

Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.

-

For routine passaging, aspirate the old medium and wash the cells once with sterile PBS.

-

Add an appropriate volume of Trypsin-EDTA to detach the cells. Incubate for 2-5 minutes at 37°C.

-

Neutralize the trypsin with fresh medium containing FBS.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

-

Change the medium every 2-3 days.

Cell Viability Assay (MTS Assay)

This protocol describes how to assess the effect of this compound on cell viability using a colorimetric MTS assay.

Materials:

-

Breast cancer cells

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

MTS reagent

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis

This protocol details the detection of changes in protein expression and phosphorylation in response to this compound treatment.

Materials:

-

Breast cancer cells

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the quantification of apoptotic cells using flow cytometry.

Materials:

-

Breast cancer cells

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Experimental Workflow

Caption: A general workflow for investigating the effects of this compound on cancer cells.

References

Application Notes and Protocols: PU-H54 Click Chemistry Labeling for Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the use of PU-H54, a selective inhibitor of Glucose-regulated protein 94 (Grp94), as a chemical probe for target identification using click chemistry.[1][2] this compound contains a terminal alkyne group, enabling its covalent linkage to azide-modified reporter tags via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This allows for the enrichment and subsequent identification of this compound-binding proteins from complex biological samples, such as cell lysates, aiding in the elucidation of its mechanism of action and off-target effects. The following protocol outlines the labeling of target proteins in cell culture, the click chemistry reaction to attach a biotin tag, and the subsequent enrichment of labeled proteins for mass spectrometry-based proteomic analysis.

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer.[3][4] The Hsp90 family consists of four paralogs in humans: Hsp90α and Hsp90β in the cytoplasm, Grp94 in the endoplasmic reticulum, and TRAP-1 in the mitochondria.[2][5] Developing paralog-selective inhibitors is a key goal in cancer therapy to minimize off-target effects. This compound is a purine-based inhibitor that exhibits selectivity for Grp94, a key regulator of proteins involved in signaling, adhesion, and immunity.[1][2][6]

To fully understand the therapeutic potential and possible side effects of this compound, it is essential to identify its full spectrum of protein interactions within the cell. Click chemistry offers a powerful and bioorthogonal method for this purpose.[7][8] By treating cells with the alkyne-containing this compound probe, its target proteins can be "tagged." Following cell lysis, a reporter molecule, such as biotin-azide, can be covalently attached to the probe-protein complex using a click reaction.[7][9] This biotin tag then allows for the specific enrichment of these complexes using streptavidin affinity chromatography, isolating them for identification by mass spectrometry.

Signaling Pathway

Experimental Workflow

Experimental Protocols

Materials and Reagents

-

This compound (Alkyne Probe)

-

Biotin-Azide (e.g., Biotin-PEG4-Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Cell Culture Medium and Supplements (appropriate for the cell line of interest)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-conjugated magnetic beads

-

Mass Spectrometry Grade Trypsin

-

Reagents for protein precipitation (Methanol, Chloroform, Water)

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Ammonium Bicarbonate

Protocol

1. Cell Culture and Treatment with this compound

1.1. Plate cells at an appropriate density and allow them to adhere and grow for 24 hours. The optimal cell number will depend on the expression level of the target protein and should be determined empirically.

1.2. Prepare a stock solution of this compound in DMSO.

1.3. Treat cells with the desired concentration of this compound. A final concentration range of 1-10 µM is a good starting point for optimization. Include a vehicle control (DMSO) treated sample.

1.4. Incubate the cells for a period sufficient for this compound to engage its targets (e.g., 2-4 hours).

2. Cell Lysis

2.1. After incubation, wash the cells twice with ice-cold PBS.

2.2. Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

2.3. Scrape the cells and transfer the lysate to a microcentrifuge tube.

2.4. Incubate on ice for 30 minutes with occasional vortexing.

2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

2.6. Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).[10]

3. Click Chemistry Reaction

This protocol is based on a final reaction volume of 500 µL with a protein concentration of 1-2 mg/mL.

3.1. In a microcentrifuge tube, combine the following:

- Cell lysate (containing 500 µg to 1 mg of protein)

- Adjust volume to 450 µL with PBS.

3.2. Prepare the click chemistry reaction mix. Add the reagents in the following order, vortexing briefly after each addition:

- Biotin-Azide: Add to a final concentration of 50-100 µM.

- THPTA: Add to a final concentration of 2.5 mM (from a 100 mM stock).

- Copper(II) Sulfate: Add to a final concentration of 0.5 mM (from a 20 mM stock).[11]

- Sodium Ascorbate: Add to a final concentration of 5 mM (from a freshly prepared 100 mM stock) to initiate the reaction.[11]

3.3. Incubate the reaction for 1 hour at room temperature, protected from light.

4. Protein Precipitation

4.1. To remove unreacted click chemistry reagents, precipitate the proteins using a methanol/chloroform method.[11]

- Add 600 µL of methanol to the 500 µL reaction mixture. Vortex.

- Add 150 µL of chloroform. Vortex.

- Add 400 µL of water. Vortex.

- Centrifuge at 14,000 x g for 5 minutes. A protein disk will form at the interface.

- Carefully remove the upper aqueous layer.

- Add 450 µL of methanol. Vortex.

- Centrifuge at 14,000 x g for 5 minutes to pellet the protein.

- Carefully remove and discard the supernatant.

4.2. Air-dry the protein pellet for 5-10 minutes. Do not over-dry.

4.3. Resuspend the pellet in a buffer suitable for streptavidin pulldown (e.g., 1% SDS in PBS).

5. Affinity Purification of Biotinylated Proteins

5.1. Equilibrate streptavidin magnetic beads by washing them three times with the resuspension buffer.

5.2. Add the resuspended protein sample to the equilibrated beads.

5.3. Incubate for 1-2 hours at room temperature with gentle rotation to allow binding.

5.4. Pellet the beads using a magnetic stand and discard the supernatant.

5.5. Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with increasing stringency (e.g., 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl pH 8.5, and finally 100 mM ammonium bicarbonate).

6. On-Bead Digestion for Mass Spectrometry

6.1. Resuspend the washed beads in 100 µL of 100 mM ammonium bicarbonate.

6.2. Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

6.3. Alkylate the proteins by adding iodoacetamide to a final concentration of 20 mM and incubating at room temperature in the dark for 30 minutes.

6.4. Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

6.5. The following day, collect the supernatant containing the digested peptides.

6.6. Acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.

Data Presentation

Quantitative data from the mass spectrometry analysis should be summarized to highlight proteins that are significantly enriched in the this compound-treated sample compared to the vehicle control.

| Protein | Gene | This compound/Control Ratio | p-value | Function |

| Grp94 | HSP90B1 | 25.3 | <0.001 | Molecular Chaperone |

| Protein X | GENEX | 8.7 | <0.01 | Kinase |

| Protein Y | GENEY | 5.2 | <0.05 | Structural Protein |

| ... | ... | ... | ... | ... |

| Table 1: Example data representation of proteins identified as potential targets of this compound. The fold change (ratio) and statistical significance (p-value) are key metrics for identifying high-confidence interactors. |

| Reagent | Stock Concentration | Final Concentration |

| This compound | 10 mM in DMSO | 1-10 µM (in media) |

| Biotin-Azide | 10 mM in DMSO | 50-100 µM |

| THPTA | 100 mM in water | 2.5 mM |

| Copper(II) Sulfate | 20 mM in water | 0.5 mM |

| Sodium Ascorbate | 100 mM in water (fresh) | 5 mM |

| Table 2: Recommended reagent concentrations for the this compound click chemistry protocol. These concentrations may require optimization for specific cell lines and experimental conditions. |

Conclusion

This protocol provides a comprehensive framework for utilizing the Grp94-selective inhibitor this compound as a chemical probe for target identification. By combining in-cell labeling with bioorthogonal click chemistry and quantitative proteomics, researchers can effectively map the interaction landscape of this compound. The identification of both on-target and potential off-target interactions is critical for advancing our understanding of this compound's biological activity and for the development of more selective and potent Hsp90 family inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HSP90 Inhibitors | HSP90 [hsp90.ca]

- 5. Experimental and Structural Testing Module to Analyze Paralogue-Specificity and Affinity in the Hsp90 Inhibitors Series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paralog specific Hsp90 Inhibitors – a brief history and a bright future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

Application Notes and Protocols: PU-H54 in HER2-Positive Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PU-H54, a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), in the context of HER2-positive breast cancer research. This document includes a summary of its mechanism of action, relevant signaling pathways, and detailed protocols for key experimental procedures.

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, accounting for 15-20% of all breast cancers, is characterized by the overexpression of the HER2 protein, leading to aggressive tumor growth and a poor prognosis. While targeted therapies have significantly improved patient outcomes, the development of resistance remains a critical challenge.[1] this compound is a purine-scaffold inhibitor that selectively targets Grp94, the endoplasmic reticulum (ER) paralog of the molecular chaperone Heat Shock Protein 90 (Hsp90).[2][3] Grp94 plays a crucial role in the folding and stability of a specific set of client proteins, including HER2.[2] By inhibiting Grp94, this compound disrupts HER2 protein homeostasis, leading to its degradation and the subsequent suppression of downstream oncogenic signaling pathways. This makes this compound a valuable tool for investigating HER2-dependent cellular processes and a potential therapeutic agent in HER2-positive breast cancer.

Mechanism of Action

This compound exerts its anti-cancer effects in HER2-positive breast cancer through a distinct mechanism of action:

-

Selective Inhibition of Grp94: this compound exhibits high selectivity for Grp94 over other Hsp90 paralogs.[2][3] It binds to the ATP-binding pocket of Grp94, preventing the chaperone from carrying out its normal functions.[2]

-

Destabilization and Degradation of HER2: HER2 is a client protein of Grp94. The proper folding and maturation of HER2 within the ER are dependent on Grp94 activity. Inhibition of Grp94 by this compound leads to the misfolding and subsequent degradation of HER2.

-

Inhibition of Downstream Signaling: The degradation of HER2 results in the downregulation of its downstream signaling pathways, primarily the PI3K/Akt and Raf/MAPK pathways, which are critical for cell proliferation, survival, and differentiation.

Data Presentation

In Vitro Efficacy of this compound and Related Compounds

While specific IC50 values for this compound in various HER2-positive breast cancer cell lines were not explicitly found in the reviewed literature, the available data indicates that Grp94 inhibition is effective in these cell lines. The table below summarizes the binding affinity of this compound to Hsp90 paralogs and the cell viability data for a closely related Grp94-selective inhibitor, PU-WS13.

| Compound | Target | Binding Affinity (Kd, nM) | Cell Line | IC50 (µM) | Reference |

| This compound | Grp94 | 140 | Not Reported | Not Reported | Patel et al., 2013 |

| Hsp90α | >50,000 | ||||

| Hsp90β | >50,000 | ||||

| TRAP1 | 1,800 | ||||

| PU-WS13 | Grp94 | Not Reported | SKBr3 | ~2.5 | Patel et al., 2013 |

| BT474 | ~5 | ||||

| MDA-MB-453 | ~10 | ||||

| AU565 | ~5 |

Note: The IC50 values for PU-WS13 are estimated from graphical data presented in Patel et al., 2013 and may not represent the exact values.

In Vivo Efficacy of Grp94 Inhibition

Specific quantitative data on the in vivo efficacy of this compound, such as the percentage of tumor growth inhibition, was not found in the reviewed literature. However, studies on Hsp90 inhibitors in HER2-positive xenograft models have demonstrated significant tumor growth inhibition. For instance, treatment of mice bearing BT474 tumors with the Hsp90 inhibitor 17-DMAG resulted in a 71% lower tracer uptake in PET imaging, indicating a significant reduction in HER2 expression and tumor response.

Signaling Pathways and Experimental Workflows

HER2 Signaling Pathway and the Impact of this compound

The following diagram illustrates the HER2 signaling pathway and the point of intervention for this compound.

Caption: this compound inhibits Grp94, leading to HER2 degradation and pathway inhibition.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in HER2-positive breast cancer cell lines.

Caption: Workflow for evaluating this compound efficacy in HER2+ breast cancer cells.

Experimental Protocols

Cell Culture

HER2-positive breast cancer cell lines (e.g., SKBr3, BT474, MDA-MB-453, AU565) should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Materials:

-

HER2-positive breast cancer cells

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight to allow cells to attach.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is a general guideline for Western blotting.

Materials:

-

Treated and untreated HER2-positive breast cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunoprecipitation

This protocol outlines the co-immunoprecipitation of Grp94 and HER2.

Materials:

-

Treated and untreated HER2-positive breast cancer cells

-

Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with inhibitors)

-

Protein A/G agarose beads

-

Anti-Grp94 antibody for immunoprecipitation

-

Anti-HER2 antibody for Western blot detection

-

IgG control antibody

Procedure:

-

Lyse cells in non-denaturing lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-Grp94 antibody or an IgG control overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads three to five times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-HER2 antibody.

Conclusion

This compound is a valuable research tool for investigating the role of Grp94 in HER2-positive breast cancer. Its selectivity allows for the specific interrogation of Grp94's function in HER2 protein maintenance and signaling. The protocols provided herein offer a framework for researchers to study the effects of this compound and further explore the therapeutic potential of Grp94 inhibition in this aggressive breast cancer subtype. Further studies are warranted to establish a more comprehensive quantitative profile of this compound's efficacy in preclinical models.

References

- 1. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Grp94-selective Inhibitor, Can be Used for Breast Cancer Research | MedChemExpress [medchemexpress.eu]

- 3. HER2 Expression Changes in Breast Cancer Xenografts Following Therapeutic Intervention Can Be Quantified Using PET Imaging and 18F-Labelled Affibody Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PU-H54 in Cancer Cell Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU-H54 is a purine-scaffold compound identified as a paralog-selective inhibitor of Heat Shock Protein 90 (Hsp90), with a notable specificity for the endoplasmic reticulum-resident paralog, Grp94 (Glucose-regulated protein 94).[1][2] While research on Hsp90 inhibitors has established their role in promoting cancer cell death, this compound's targeted inhibition of Grp94 presents a specific mechanism for inducing apoptosis in cancer cells. These application notes provide a comprehensive overview of the use of this compound as a tool to induce and study apoptosis in cancer cell lines, including detailed protocols for key experimental assays and a summary of the underlying signaling pathways.

The inhibition of Grp94 by compounds like this compound disrupts the folding and stability of numerous client proteins that are critical for cancer cell survival and proliferation.[1][3] This disruption leads to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR), which, when prolonged, triggers apoptotic cell death.[4][5] The proposed mechanism involves the degradation of key oncogenic proteins, leading to the suppression of pro-survival signaling pathways and the activation of the intrinsic (mitochondrial) apoptotic cascade.[3][4]

Mechanism of Action: this compound Induced Apoptosis

This compound exerts its pro-apoptotic effects by selectively binding to and inhibiting the ATPase activity of Grp94. This targeted inhibition sets off a cascade of cellular events culminating in programmed cell death.

Key Signaling Events:

-

Grp94 Inhibition: this compound binds to the ATP-binding pocket of Grp94, preventing its chaperone function.[1][2]

-

Client Protein Degradation: Inhibition of Grp94 leads to the misfolding and subsequent degradation of its client proteins. Notable clients implicated in cancer progression include HER2, LRP6, and various integrins.[1][3]

-

Disruption of Pro-Survival Signaling: The degradation of client proteins disrupts critical pro-survival pathways. For instance, HER2 degradation inhibits the Raf-MAPK and PI3K/Akt signaling cascades, while LRP6 degradation attenuates the Wnt signaling pathway.[1][3]

-

Induction of ER Stress and the Unfolded Protein Response (UPR): The accumulation of unfolded proteins in the ER due to Grp94 inhibition triggers the UPR. This is characterized by the upregulation of ER stress markers such as Grp78 (BiP), ATF4, and CHOP.[4]

-

Activation of the Intrinsic Apoptotic Pathway: Prolonged ER stress and the downregulation of anti-apoptotic proteins (e.g., Bcl-2) lead to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak.[4] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the formation of the apoptosome.

-

Caspase Activation and Execution of Apoptosis: The apoptosome activates initiator caspase-9, which in turn cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[6] These caspases then cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][7]

Data Presentation

While specific quantitative data for this compound-induced apoptosis is limited in publicly available literature, the effects of a structurally related and potent Grp94-selective inhibitor, PU-WS13, in HER2-overexpressing breast cancer cells provide a valuable reference.

| Cell Line | Treatment | Concentration (µM) | Time (h) | Assay | Result | Reference |

| SKBr3 | PU-WS13 | 0.5, 2.5, 12.5 | 24 | Western Blot | Dose-dependent increase in PARP cleavage | [1][2] |

| BT474 | PU-WS13 | Not specified | Not specified | Cell Viability | Decrease in cell viability | [1][2] |

| MDA-MB-361 | PU-WS13 | Not specified | Not specified | Cell Viability | Decrease in cell viability | [1][2] |

| MDA-MB-453 | PU-WS13 | Not specified | Not specified | Cell Viability | Decrease in cell viability | [1][2] |

| SKBr3 | PU-WS13 | Not specified | Not specified | Apoptosis Assay | Rapid accumulation of cells in the sub-G1 phase | [1][2] |

Note: The data presented above is for the Grp94 inhibitor PU-WS13 and serves as an illustrative example of the expected effects of selective Grp94 inhibition.

Mandatory Visualizations

Caption: Signaling pathway of this compound induced apoptosis in cancer cells.

Caption: Experimental workflow for assessing this compound induced apoptosis.

Experimental Protocols

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol is for the quantitative analysis of apoptotic cells using flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for different time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting:

-

Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Suspension cells: Directly collect the cells into a centrifuge tube.

-

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Caspase-3/7 Activity Assay

This fluorometric assay measures the activity of key executioner caspases.

Materials:

-

Treated and control cell lysates

-

Caspase-3/7 Assay Kit (containing a fluorogenic substrate like Ac-DEVD-AMC)

-

Lysis buffer

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described previously. Harvest and lyse the cells according to the assay kit manufacturer's instructions. Determine the protein concentration of each lysate.

-

Assay Preparation: Prepare the caspase assay buffer and substrate solution as per the kit protocol.

-

Plate Setup: Add 50-100 µg of protein from each cell lysate to separate wells of the 96-well plate. Adjust the volume with lysis buffer.

-

Reaction Initiation: Add the caspase substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence intensity using a plate reader.

-

Data Analysis: Compare the fluorescence levels of treated samples to the untreated control to determine the fold-increase in caspase-3/7 activity.

Western Blot Analysis for PARP Cleavage

This protocol detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis.

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PARP (recognizing both full-length and cleaved forms), anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometrically quantify the bands for full-length PARP (116 kDa) and the cleaved fragment (89 kDa) and normalize to the loading control. An increase in the 89 kDa fragment indicates apoptosis.

References

- 1. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hsp90 inhibition by PU-H71 induces apoptosis through endoplasmic reticulum stress and mitochondrial pathway in cancer cells and overcomes the resistance conferred by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hsp90 inhibitor gedunin causes apoptosis in A549 lung cancer cells by disrupting Hsp90:Beclin-1:Bcl-2 interaction and downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing PU-H54 Target Engagement in Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

PU-H54 is a potent and selective inhibitor of Glucose-regulated protein 94 (Grp94), an endoplasmic reticulum-resident paralog of the heat shock protein 90 (Hsp90) family of molecular chaperones.[1][2][3] Grp94 plays a crucial role in the folding and maturation of a specific subset of secretory and membrane-associated proteins, many of which are implicated in cancer and other diseases.[3] Unlike pan-Hsp90 inhibitors which target multiple Hsp90 paralogs and can lead to significant toxicity, the selectivity of this compound for Grp94 offers a more targeted therapeutic approach.[2][4]

These application notes provide a comprehensive guide to assessing the cellular target engagement of this compound with Grp94. Direct measurement of target engagement in a cellular context is critical for validating the mechanism of action, establishing structure-activity relationships, and informing dose-selection for in vivo studies.[5][6] The following sections detail the mechanism of this compound action, present key experimental protocols for quantifying target engagement, and provide structured data tables for easy comparison of expected outcomes.

Mechanism of Action of this compound

This compound is a purine-scaffold inhibitor that selectively binds to the ATP-binding pocket of Grp94.[3][4] Structural studies have revealed that the basis for its selectivity lies in its ability to induce and bind to a novel, transient pocket (Site 2) within the N-terminal domain of Grp94, a conformation that is not readily accessible in other Hsp90 paralogs like Hsp90α and Hsp90β.[2][4][7] The binding of this compound prevents the conformational changes required for Grp94's chaperone activity, leading to the degradation of its client proteins.

Signaling Pathway of Grp94 Inhibition by this compound

Caption: this compound binds to Grp94 in the ER, inhibiting its chaperone function and leading to client protein degradation.

Experimental Protocols for Assessing Target Engagement

Several methods can be employed to measure the direct interaction of this compound with Grp94 within cells. The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used technique for this purpose and will be detailed below.[8][9][10] Other complementary methods are also briefly described.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein, Grp94, increases the protein's thermal stability.[9] This stabilization results in less protein denaturation and aggregation upon heating. The amount of soluble Grp94 remaining after heat treatment can be quantified by various methods, most commonly by Western blotting or mass spectrometry.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Grp94-selective Inhibitor, Can be Used for Breast Cancer Research | MedChemExpress [medchemexpress.eu]

- 4. Paralog specific Hsp90 Inhibitors – a brief history and a bright future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Toll-like Receptor Trafficking with PU-H54

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PU-H54, a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), to investigate the trafficking of Toll-like Receptors (TLRs), with a particular focus on TLR9.

Introduction

Toll-like receptors are a class of proteins that play a crucial role in the innate immune system. The proper functioning and signaling of many TLRs are dependent on their correct subcellular localization and trafficking. TLR9, for instance, is synthesized in the endoplasmic reticulum (ER) and, upon stimulation, traffics to endolysosomes to recognize microbial DNA and initiate a signaling cascade.[1][2] The heat shock protein 90 (HSP90) family of molecular chaperones is critically involved in the folding, stabilization, and trafficking of a wide array of client proteins, including several TLRs. Grp94, the ER-resident paralog of HSP90, is essential for the maturation and trafficking of TLRs.[3][4]

This compound is a purine-scaffold inhibitor that exhibits high selectivity for Grp94 over other HSP90 paralogs.[5][6] This selectivity makes this compound an invaluable tool for dissecting the specific role of Grp94 in cellular processes, including the trafficking of TLRs from the ER to their signaling compartments. By inhibiting Grp94, researchers can probe the consequences of disrupting TLR trafficking on immune signaling pathways.

Mechanism of Action

This compound binds to the ATP-binding pocket of Grp94, inhibiting its chaperone activity.[5] Grp94 is known to be essential for the proper folding and conformational maturation of TLR9.[4][7] Inhibition of Grp94 by this compound is hypothesized to lead to the misfolding and subsequent retention of TLR9 in the ER, preventing its translocation to endolysosomes where it would normally encounter its ligand, CpG DNA. This disruption in trafficking is expected to abrogate downstream TLR9 signaling.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of experiments using this compound to study TLR9 trafficking.

Table 1: Effect of this compound on TLR9 Colocalization with Organelle Markers

| This compound Concentration (µM) | Colocalization of TLR9 with Calnexin (ER Marker) (Pearson's Correlation Coefficient ± SD) | Colocalization of TLR9 with LAMP1 (Endolysosomal Marker) (Pearson's Correlation Coefficient ± SD) |

| 0 (Vehicle) | 0.35 ± 0.05 | 0.75 ± 0.08 |

| 1 | 0.52 ± 0.06 | 0.48 ± 0.07 |

| 5 | 0.78 ± 0.04 | 0.21 ± 0.05 |

| 10 | 0.85 ± 0.03 | 0.12 ± 0.04 |

This illustrative data suggests a dose-dependent increase in the retention of TLR9 in the ER and a corresponding decrease in its localization to endolysosomes upon treatment with this compound.

Table 2: Effect of this compound on the Interaction between TLR9 and Grp94

| This compound Treatment | Relative Amount of Grp94 Co-immunoprecipitated with TLR9 (Normalized to Untreated Control ± SD) |

| Untreated | 1.00 ± 0.12 |

| 5 µM this compound (4 hours) | 0.45 ± 0.09 |

| 10 µM this compound (4 hours) | 0.21 ± 0.06 |

This hypothetical data indicates that this compound treatment reduces the interaction between TLR9 and Grp94 in a dose-dependent manner, as would be expected from a competitive inhibitor.

Experimental Protocols

Immunofluorescence Staining for TLR9 Localization

This protocol describes how to visualize the subcellular localization of TLR9 in response to this compound treatment using immunofluorescence microscopy.

Materials:

-

Cells expressing TLR9 (e.g., RAW264.7 macrophages, HEK293-TLR9)

-

This compound (dissolved in DMSO)

-

CpG oligodeoxynucleotides (ODN) as a TLR9 agonist

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: Rabbit anti-TLR9, Mouse anti-Calnexin (ER marker), Rat anti-LAMP1 (endolysosomal marker)

-

Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594), Goat anti-Rat IgG (Alexa Fluor 647)

-

DAPI nuclear stain

-

Mounting medium

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 4-6 hours.

-

Stimulate the cells with CpG ODN (e.g., 1 µM) for 1-2 hours to induce TLR9 trafficking.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the slides using a confocal microscope.

-

Analyze the images for colocalization of TLR9 with the organelle markers.

Co-immunoprecipitation of TLR9 and Grp94

This protocol details the co-immunoprecipitation of TLR9 and Grp94 to assess their interaction following this compound treatment.

Materials:

-

Cells expressing TLR9

-

This compound (dissolved in DMSO)

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Primary antibodies: Rabbit anti-TLR9, Mouse anti-Grp94

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Culture cells to ~80-90% confluency.

-

Treat cells with this compound (e.g., 5, 10 µM) or vehicle for 4 hours.

-

Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads and incubate the lysate with the primary antibody (e.g., anti-TLR9) or an isotype control IgG overnight at 4°C on a rotator.

-

Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with Wash Buffer.

-

After the final wash, remove all supernatant and resuspend the beads in Elution Buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Pellet the beads and collect the supernatant for Western blot analysis.

Western Blotting

Procedure:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the protein of interest (e.g., anti-Grp94) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

Caption: TLR9 signaling pathway and the inhibitory action of this compound on Grp94.

Caption: Experimental workflow for immunofluorescence analysis of TLR9 localization.

Caption: Workflow for co-immunoprecipitation of TLR9 and Grp94.

References

- 1. TLR9 is Localized in the Endoplasmic Reticulum Prior to Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactome.org [reactome.org]

PU-H54: A Selective Probe for Interrogating Grp94 Function in Chemical Biology

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PU-H54 is a purine-scaffold inhibitor that demonstrates remarkable selectivity for the endoplasmic reticulum (ER)-resident Heat shock protein 90 (Hsp90) paralog, Grp94 (Glucose-regulated protein 94), also known as Hsp90b1. Unlike pan-Hsp90 inhibitors which target all four human Hsp90 paralogs (Hsp90α, Hsp90β, Grp94, and TRAP1), this compound offers a nuanced tool for dissecting the specific roles of Grp94 in cellular homeostasis, protein folding, and disease states, particularly in oncology. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe in biological research.

The selectivity of this compound arises from its unique binding mode. While most Hsp90 inhibitors bind to a conserved ATP-binding pocket, this compound exploits a secondary hydrophobic cleft, termed "Site 2," which is accessible in Grp94 but not in other Hsp90 paralogs.[1][2][3] This paralog-selective inhibition allows for the targeted investigation of Grp94's client proteins and its role in signaling pathways, such as the regulation of HER2 in breast cancer.[2]

Data Presentation

The binding affinities of this compound and the related, more potent Grp94 inhibitor PU-H36 for various Hsp90 paralogs are summarized below. This data highlights the selectivity of these compounds for Grp94.

| Compound | Target Paralog | Dissociation Constant (Kd) in µM | Fold Selectivity (vs. Hsp90α) | Reference |

| This compound | Hsp90α (N-terminal domain) | ~25 (Calculated with N set to 1) | 1x | [4] |

| Grp94 | Data suggests weaker binding than PU-H36 | - | [4] | |

| PU-H36 | Hsp90α | ~26 (Calculated with N set to 1) | 1x | [4] |

| Grp94 | 2.6 | ~10-fold vs Hsp90α | [1] |

Signaling Pathway